5-O-tert-butyldimethylsilyl-2,3-O-isopropylidene-D-ribofuranose is a synthetic derivative of D-ribofuranose, a naturally occurring sugar. This compound is characterized by the presence of protective groups: the tert-butyldimethylsilyl group and the isopropylidene group. These groups are essential for protecting specific hydroxyl groups during chemical reactions, making the compound valuable in organic synthesis, particularly for complex molecular constructions.
The compound is primarily synthesized in laboratory settings and is used as an intermediate in various chemical reactions. Its synthesis and applications have been documented in multiple scientific articles and databases, such as BenchChem, PubChem, and various academic journals focusing on organic chemistry and biochemistry.
5-O-tert-butyldimethylsilyl-2,3-O-isopropylidene-D-ribofuranose falls under the classification of organosilicon compounds due to its silyl group. It is also categorized as a carbohydrate derivative because it is derived from D-ribofuranose.
The synthesis of 5-O-tert-butyldimethylsilyl-2,3-O-isopropylidene-D-ribofuranose typically involves several key steps:
The molecular formula for 5-O-tert-butyldimethylsilyl-2,3-O-isopropylidene-D-ribofuranose is C14H28O5Si. The structure features a ribofuranose core with protective groups that prevent unwanted reactions during subsequent synthetic steps.
5-O-tert-butyldimethylsilyl-2,3-O-isopropylidene-D-ribofuranose can participate in several chemical reactions:
These reactions are crucial for synthesizing nucleosides and other complex organic molecules, allowing chemists to manipulate the ribofuranose structure for various applications.
The mechanism of action for 5-O-tert-butyldimethylsilyl-2,3-O-isopropylidene-D-ribofuranose primarily revolves around its role as a protecting group in organic synthesis. The protective groups shield reactive hydroxyl sites during chemical transformations, enabling selective reactions at other functional sites without degradation or unwanted side reactions.
5-O-tert-butyldimethylsilyl-2,3-O-isopropylidene-D-ribofuranose has several important applications in scientific research:
This compound's unique protective characteristics make it particularly valuable for chemists working on complex synthetic routes where selective reactivity is essential.
5-O-tert-Butyldimethylsilyl-2,3-O-isopropylidene-D-ribofuranose (CAS 68703-51-5) is a protected derivative of D-ribose, featuring orthogonal protecting groups that enable selective chemical transformations. Its systematic IUPAC name is (3aS,4R,6R)-6-[[tert-butyl(dimethyl)silyl]oxymethyl]-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-4-ol, reflecting its bicyclic furanose-isopropylidene system and silyl-protected primary alcohol [6] [10]. The molecular formula is C₁₄H₂₈O₅Si (MW: 304.46 g/mol), with key structural attributes:
Table 1: Nomenclature and Identifiers
| Identifier Type | Name |
|---|---|
| Systematic IUPAC Name | (3aS,4R,6R)-6-[[(tert-Butyl(dimethyl)silyl]oxymethyl]-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-4-ol |
| Common Synonyms | 5-O-TBDMS-2,3-O-isopropylidene-D-ribose; 5-O-tert-Butyldimethylsilyl-2,3-O-isopropylidene-α,β-D-ribofuranose |
| CAS Number | 68703-51-5 |
| MDL Number | MFCD01075716 |
| SMILES String | CC1(OC2C(OC(C2O1)O)COSi(C)C(C)(C)C)C |
The compound emerged in the 1970s–1980s alongside advances in protecting group strategies. Corey’s 1972 development of TBDMS protection using TBDMS-Cl/imidazole in DMF solved challenges in alcohol silylation, enabling robust protection of ribose C5-OH [9]. Concurrently, acid-catalyzed acetonide formation became standard for cis-diol protection, with the 2,3-O-isopropylidene group stabilizing D-ribose’s furanose tautomer for nucleoside synthesis [6] [10]. Key milestones include:
This compound is indispensable for synthesizing complex bioactive molecules due to its:
Table 2: Key Derivatives and Applications
| Derivative | CAS Number | Molecular Formula | Primary Research Application |
|---|---|---|---|
| 5-O-TBDMS-2,3-O-isopropylidene-D-ribono-1,4-lactone | 75467-36-6 | C₁₄H₂₆O₅Si | Antiviral ribonucleoside synthesis |
| 2-C-Methyl-D-ribofuranose analog | - | C₁₅H₃₀O₅Si | Anticancer/anti-inflammatory agent R&D |
| 1-β-D-Ribofuranosylpyrazole-3,4-dicarboxamide | - | C₁₀H₁₄N₄O₇ | HL-60 leukemia cell differentiation |
CAS No.: 591-97-9
CAS No.: 104332-28-7
CAS No.: 107372-98-5
CAS No.: 4300-27-0
CAS No.:
CAS No.: 142674-35-9